molecular formula C19H24O B12601570 2-Benzylidene-3-hexylcyclohex-3-en-1-one CAS No. 917774-42-6

2-Benzylidene-3-hexylcyclohex-3-en-1-one

Cat. No.: B12601570
CAS No.: 917774-42-6
M. Wt: 268.4 g/mol
InChI Key: KDXJFWMQOJTKFT-UHFFFAOYSA-N
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Description

2-Benzylidene-3-hexylcyclohex-3-en-1-one is an organic compound with the molecular formula C19H26O It is characterized by a benzylidene group attached to a cyclohexenone ring, with a hexyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3-hexylcyclohex-3-en-1-one typically involves the aldol condensation reaction between benzaldehyde and 3-hexylcyclohexanone. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-hexylcyclohex-3-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

2-Benzylidene-3-hexylcyclohex-3-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzylidene-3-hexylcyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol
  • 2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol
  • 2-Benzylidene-3-hexyl-1-methylcyclohex-3-en-1-ol

Uniqueness

2-Benzylidene-3-hexylcyclohex-3-en-1-one stands out due to its specific structural features, such as the hexyl substituent and the benzylidene group. These features contribute to its unique chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for research and development.

Properties

CAS No.

917774-42-6

Molecular Formula

C19H24O

Molecular Weight

268.4 g/mol

IUPAC Name

2-benzylidene-3-hexylcyclohex-3-en-1-one

InChI

InChI=1S/C19H24O/c1-2-3-4-8-12-17-13-9-14-19(20)18(17)15-16-10-6-5-7-11-16/h5-7,10-11,13,15H,2-4,8-9,12,14H2,1H3

InChI Key

KDXJFWMQOJTKFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CCCC(=O)C1=CC2=CC=CC=C2

Origin of Product

United States

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